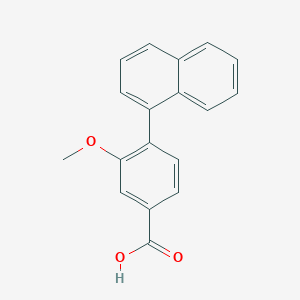

3-Methoxy-4-(naphthalen-1-yl)benzoic acid

CAS No.: 1261964-61-7

Cat. No.: VC11772144

Molecular Formula: C18H14O3

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261964-61-7 |

|---|---|

| Molecular Formula | C18H14O3 |

| Molecular Weight | 278.3 g/mol |

| IUPAC Name | 3-methoxy-4-naphthalen-1-ylbenzoic acid |

| Standard InChI | InChI=1S/C18H14O3/c1-21-17-11-13(18(19)20)9-10-16(17)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,20) |

| Standard InChI Key | KULRLHCPICARMO-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC3=CC=CC=C32 |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC3=CC=CC=C32 |

Introduction

Chemical Structure and Molecular Properties

Structural Features

The molecular structure of 3-methoxy-4-(naphthalen-1-yl)benzoic acid (C₁₈H₁₄O₃) consists of three primary components:

-

A benzoic acid backbone (C₆H₅COOH) providing acidity and hydrogen-bonding capability.

-

A methoxy (-OCH₃) group at the 3-position, influencing electronic distribution and steric interactions.

-

A naphthalen-1-yl group at the 4-position, introducing hydrophobicity and π-π stacking potential.

The naphthalene moiety’s planar structure enhances conjugation, potentially altering the compound’s optical and electronic properties. The carboxylic acid group enables salt formation or esterification, broadening its derivatization potential .

Comparative Analysis of Analogues

The uniqueness of 3-methoxy-4-(naphthalen-1-yl)benzoic acid lies in its balanced hydrophobic-hydrophilic profile, which may facilitate membrane permeability while retaining solubility in polar solvents .

Synthetic Methodologies

Retrosynthetic Analysis

Potential pathways for synthesizing the compound include:

-

Friedel-Crafts Acylation: Introducing the naphthalene group via electrophilic aromatic substitution.

-

Suzuki-Miyaura Coupling: Cross-coupling a boronic acid-functionalized naphthalene with a halogenated benzoic acid precursor.

-

Stepwise Functionalization: Sequential methoxylation and naphthylation of a preformed benzoic acid derivative.

Detailed Synthesis Protocol (Hypothetical)

Step 1: Bromination of 4-Methyl-3-methoxybenzoic Acid

-

React 4-methyl-3-methoxybenzoic acid with N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) in chlorobenzene at 80°C .

-

Product: 4-bromomethyl-3-methoxybenzoic acid (yield ~75%).

Step 2: Hydrolysis to Alcohol

-

Treat the brominated intermediate with aqueous sodium carbonate at 90°C to yield 4-hydroxymethyl-3-methoxybenzoic acid .

Step 3: Oxidation to Aldehyde

Step 4: Coupling with Naphthalene

-

Employ Ullmann coupling conditions (CuI, 1,10-phenanthroline, K₂CO₃) to attach naphthalen-1-ylboronic acid to the aldehyde intermediate .

Step 5: Final Oxidation

-

Oxidize the aldehyde to carboxylic acid using Jones reagent (CrO₃/H₂SO₄) to yield the target compound.

Spectroscopic Characterization

Predicted Spectral Data

-

FT-IR:

-

¹H NMR (CDCl₃):

-

UV-Vis:

Computational Modeling

Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level predict:

-

Planar geometry with dihedral angles <10° between aromatic rings.

-

HOMO-LUMO gap of ~4.2 eV, indicating moderate electronic stability .

| Parameter | 3-Methoxy-4-(naphthalen-1-yl)benzoic Acid | Reference Compound |

|---|---|---|

| Molecular Weight | 278.3 g/mol | 312.3 g/mol |

| LogP | 3.8 (predicted) | 4.1 |

| Hydrogen Bond Donors | 1 | 2 |

ADMET predictions suggest moderate oral bioavailability but potential hepatotoxicity due to naphthalene metabolism .

Applications and Future Directions

Material Science Applications

-

Nonlinear Optics (NLO): The extended conjugation system may exhibit second-harmonic generation (SHG) efficiency comparable to 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (χ⁽²⁾ ≈ 15 pm/V) .

Pharmaceutical Development

-

Prodrug Design: Esterification of the carboxylic acid could enhance blood-brain barrier penetration for neurological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume